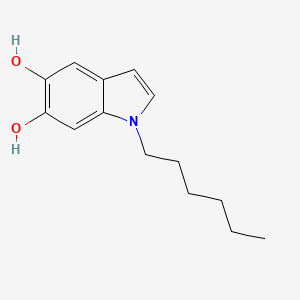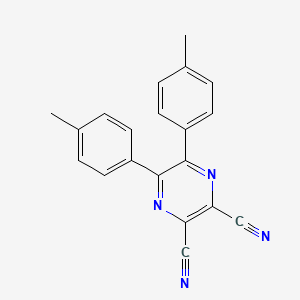
5,6-Bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Di-p-tolylpyrazine-2,3-dicarbonitrile is a heterocyclic compound belonging to the pyrazine family It is characterized by the presence of two p-tolyl groups attached to the pyrazine ring at positions 5 and 6, and two cyano groups at positions 2 and 3
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5,6-Di-p-tolylpyrazine-2,3-dicarbonitrile involves the reaction of 1,2-bis(4-methylphenyl)ethane-1,2-dione with (2Z)-2,3-diaminobut-2-enedinitrile. The reaction is typically carried out in a mixture of ethanol and water with acetic acid as a catalyst, under reflux conditions for 29 hours. The product is then purified by recrystallization from a dichloromethane/heptane mixture .
Another green chemistry approach involves the use of γ-maghemite-silica nanocomposite as a catalyst. In this method, the reaction is conducted in the absence of solvent at 55°C for 6 hours, yielding the desired product with a high efficiency .
Industrial Production Methods
While specific industrial production methods for 5,6-Di-p-tolylpyrazine-2,3-dicarbonitrile are not widely documented, the principles of scaling up laboratory synthesis can be applied. This typically involves optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5,6-Di-p-tolylpyrazine-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The cyano groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted pyrazine compounds.
科学的研究の応用
5,6-Di-p-tolylpyrazine-2,3-dicarbonitrile has several scientific research applications:
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electron-transporting properties.
Pharmaceuticals: It serves as a building block for the synthesis of bioactive molecules with potential antibacterial and antifungal activities.
Organic Electronics: The compound’s photophysical properties make it suitable for use in organic electronic devices, including photovoltaic cells and sensors.
作用機序
The mechanism of action of 5,6-Di-p-tolylpyrazine-2,3-dicarbonitrile involves its interaction with molecular targets through various pathways:
Electron Transport: The compound facilitates electron transport in organic electronic devices by acting as an electron acceptor.
Photoredox Catalysis: It can function as a photoredox catalyst, promoting single electron transfer reactions under visible light irradiation.
類似化合物との比較
Similar Compounds
5,6-Dichloropyrazine-2,3-dicarbonitrile: This compound is similar in structure but contains chlorine atoms instead of p-tolyl groups.
3,5-Dichloropyrazine-2,6-dicarbonitrile: An isomer with chlorine atoms at different positions on the pyrazine ring.
Uniqueness
5,6-Di-p-tolylpyrazine-2,3-dicarbonitrile is unique due to the presence of p-tolyl groups, which enhance its electron-donating properties and improve its performance in electronic applications compared to its chlorinated counterparts.
特性
CAS番号 |
52197-13-4 |
|---|---|
分子式 |
C20H14N4 |
分子量 |
310.4 g/mol |
IUPAC名 |
5,6-bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C20H14N4/c1-13-3-7-15(8-4-13)19-20(16-9-5-14(2)6-10-16)24-18(12-22)17(11-21)23-19/h3-10H,1-2H3 |
InChIキー |
QLLCOQJZXYRKSF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N=C2C3=CC=C(C=C3)C)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


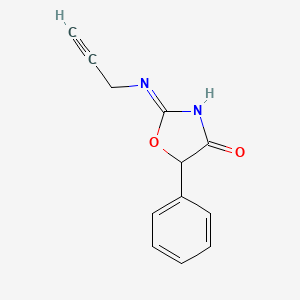
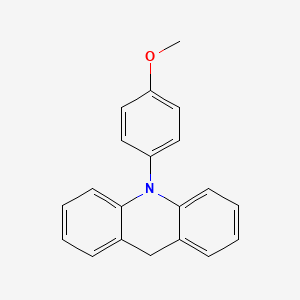


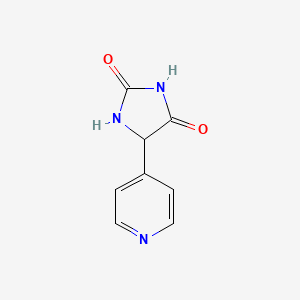
![3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924937.png)

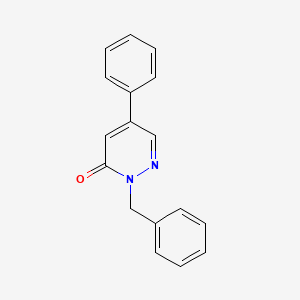
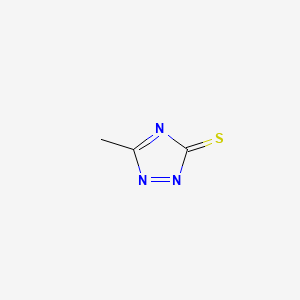

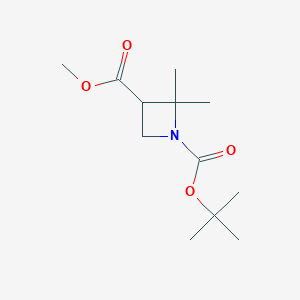
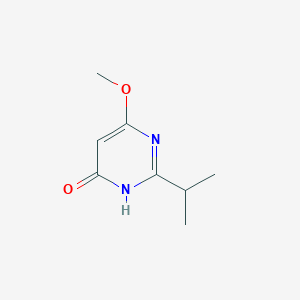
![N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]ethyl}acetamide](/img/structure/B12924973.png)
